molecular formula C12H13ClOS B13219708 2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one CAS No. 5409-84-7

2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13219708
CAS No.: 5409-84-7
M. Wt: 240.75 g/mol
InChI Key: AJLLFHAFVYCXJX-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13ClOS It is characterized by the presence of a cyclohexanone ring substituted with a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of a ketone group.

    4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine: This compound has an amine group instead of a ketone group.

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a 4-chlorophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

5409-84-7

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13ClOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2

InChI Key

AJLLFHAFVYCXJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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